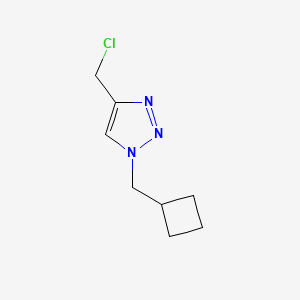
4-(chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C8H12ClN3 and its molecular weight is 185.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on available literature.
Structural Characteristics
The molecular formula of this compound is C8H12ClN3, with a molecular weight of 185.65 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C8H12ClN3 |
| Molecular Weight | 185.65 g/mol |
| SMILES | C1CC(C1)CN2C=C(N=N2)CCl |
| InChI | InChI=1S/C8H12ClN3/c9-4-8-6-12(11-10-8)5-7-2-1-3-7/h6-7H,1-5H2 |
Synthesis
The synthesis of this compound involves the reaction of cyclobutylmethyl derivatives with chloromethyl triazoles. This method allows for the introduction of various substituents that can modulate the biological activity of the compound.
Anticancer Properties
Research has shown that triazole derivatives can exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been evaluated for their effects against various cancer cell lines. A study highlighted that triazole derivatives can induce apoptosis and cell cycle arrest in cancer cells (e.g., MCF-7 and A549) through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Activity
Triazoles are also known for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the triazole ring is critical for this activity, as it interacts with microbial enzymes and disrupts cellular processes .
Anti-inflammatory Effects
Some studies indicate that triazole derivatives possess anti-inflammatory properties. These compounds may inhibit inflammatory mediators and signaling pathways, making them potential candidates for treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis of various triazole derivatives and their evaluation against human cancer cell lines. The results indicated that certain modifications at the C-4 position of the triazole ring significantly enhanced antiproliferative activity. For example, one derivative showed an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116), illustrating the potential for targeted anticancer therapies .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(cyclobutylmethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c9-4-8-6-12(11-10-8)5-7-2-1-3-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQZNUODIQWMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















